Dexamethasone 21-Iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

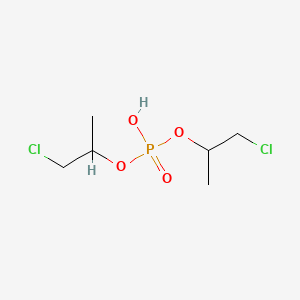

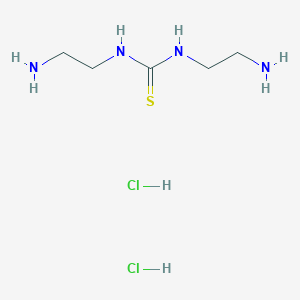

Dexamethasone 21-Iodide is a compound with the molecular formula C22H28FIO4 . It is a synthetic glucocorticoid (GC) and has a wide spectrum of pharmacological activity . It acts as an anti-inflammatory and immunosuppressant agent .

Synthesis Analysis

The synthesis of Dexamethasone conjugates involves various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .

Molecular Structure Analysis

The molecular weight of this compound is 502.4 g/mol . The IUPAC name is (8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one .

Chemical Reactions Analysis

Dexamethasone conjugates were synthesized by a cross-linking reaction using Traut’s reagent and DEX-21-mesylate .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 502.4 g/mol, XLogP3 of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 2 . Its exact mass and monoisotopic mass are 502.10164 g/mol .

科学的研究の応用

Dexamethasone is used as an anti-inflammatory drug in veterinary medicine. It has been shown to affect insulin sensitivity in horses, indicating its impact on metabolic processes (Brennan & Urschel, 2014).

In prenatal treatment, dexamethasone has been used to prevent congenital adrenal hyperplasia, a condition affecting steroid hormone production. The drug was found to be effective in reducing virilization in female fetuses (Speiser, Mercado, & New, 1993).

Dexamethasone concentration gradients have been studied in the inner ear, demonstrating its potential in treating inner ear diseases (Plontke et al., 2008).

Encapsulating dexamethasone in erythrocytes has been explored as a treatment for steroid-dependent inflammatory bowel disease (IBD), showing promise in maintaining clinical remission and reducing steroid-related side effects (Annese et al., 2005).

The drug's effects on cellular proliferation, apoptosis, and specific enzyme activities have been studied in bovine corneal endothelial cells, highlighting its influence on cellular processes (Chen et al., 2006).

Dexamethasone's utility in controlled-release drug delivery systems for ophthalmic treatments has been demonstrated, offering potential advantages in reducing side effects like high intraocular pressure (Wang et al., 2014).

Its pharmacokinetics and pharmacodynamics have been studied in various contexts, including its conversion to active forms in the body and its distribution in relation to receptor sites (Hargunani et al., 2006).

Dexamethasone has also been investigated for its effects on gene expression, such as its regulation of the sodium/iodide symporter gene in certain cell types, influencing iodide transport (Spitzweg et al., 1999).

作用機序

Target of Action

Dexamethasone 21-Iodide, a derivative of Dexamethasone, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor is expressed in almost every cell in the body and regulates genes controlling development, metabolism, and immune response .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound triggers a conformational change in the receptor, leading to its activation . The activated receptor-ligand complex then translocates into the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene transcription . This results in changes in protein synthesis, affecting cellular functions and physiological responses .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also influences the AMPK/SIRT1/PGC1α signaling pathway and the PD-L1 and IDO1 immune checkpoints .

Pharmacokinetics

Dexamethasone, the parent compound of this compound, has high oral bioavailability (80%) and a long half-life (36 to 54 hours) . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of this compound might be similar, but specific studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound action include suppression of inflammation and modulation of immune response . It can decrease the activity of two immune checkpoints, PD-L1 and IDO1, thereby suppressing T cell exhaustion . It also inhibits pro-inflammatory and immune exhaustion pathways, reducing circulating cytotoxic and Th1 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of stressogenic factors in the environment can lead to hypercorticism, which can play a significant pathogenetic role in the altered thyroid function . Furthermore, the compound’s action can be influenced by the iodine status of the body, as the activity of CYP3A, an enzyme involved in the metabolism of Dexamethasone, could be induced when Dexamethasone is persistently administered, resulting in auto-induction .

Safety and Hazards

将来の方向性

Dexamethasone shows potent anti-tumor effect in multiple cancer cell lines when cocultured with T cells . It has been identified as a major development in the fight against COVID-19 . Future research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dexamethasone 21-Iodide involves the iodination of Dexamethasone at the 21st position. This can be achieved through the use of iodine and a suitable oxidizing agent.", "Starting Materials": ["Dexamethasone", "Iodine", "Oxidizing agent"], "Reaction": [ "Dissolve Dexamethasone in a suitable solvent such as chloroform or methanol", "Add iodine to the solution and stir at room temperature for a period of time", "Add an oxidizing agent such as sodium iodate or hydrogen peroxide to the solution", "Stir the solution at room temperature until the reaction is complete", "Extract the product with a suitable solvent such as dichloromethane or ethyl acetate", "Purify the product by recrystallization or column chromatography" ] } | |

CAS番号 |

2029-18-7 |

分子式 |

C22H28FIO4 |

分子量 |

502.4 g/mol |

IUPAC名 |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28FIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

InChIキー |

KKOUPNKAJNZCGM-CXSFZGCWSA-N |

異性体SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CI)O)C)O)F)C |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |

正規SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |

同義語 |

9-Fluoro-11β,17-dihydroxy-21-iodo-16α-methylpregna-1,4-diene-3,20-dione; (11β,16α)-9-Fluoro-11,17-dihydroxy-21-iodo-16-methylpregna-1,4-diene-3,20-dione; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)